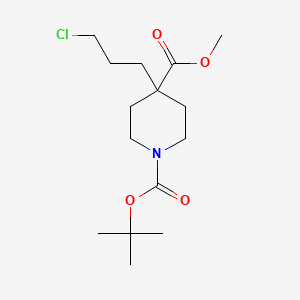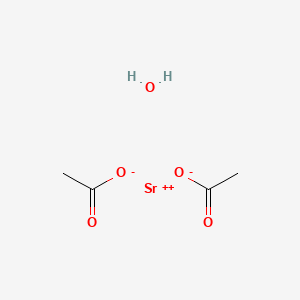
2-Fluoro-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-vinylpyridine is an organic compound belonging to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the second position and an ethenyl group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-vinylpyridine typically involves the reaction of 2-fluoro-3-formylpyridine with methyltriphenylphosphonium bromide. This reaction proceeds through a Wittig reaction mechanism, where the formyl group is converted into an ethenyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-ethyl-2-fluoropyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 3-ethenyl-2-fluoropyridine aldehyde or acid.
Reduction: Formation of 3-ethyl-2-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-vinylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-vinylpyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 3-Ethynyl-2-fluoropyridine
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2-Amino-3-fluoropyridine
Comparison: 2-Fluoro-3-vinylpyridine is unique due to the presence of both a fluorine atom and an ethenyl group, which confer distinct chemical properties compared to its analogs. For instance, 3-Ethynyl-2-fluoropyridine has a triple bond instead of a double bond, leading to different reactivity and applications .
Eigenschaften
IUPAC Name |
3-ethenyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCZRQUUBWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8020566.png)


![2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8020588.png)
![(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B8020598.png)

![(4S)-3-[(2S)-4-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8020602.png)


![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)




